(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(9-7-13)17(19)20/h2-11H,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZQZJKSGDLYLD-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and pigments due to its conjugated system.
Mechanism of Action
The biological activity of (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles in biological systems, leading to the inhibition of enzymes and other proteins. This mechanism is responsible for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a different position of the methoxy group.
(2E)-3-(3-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Hydroxy group instead of a methoxy group.
(2E)-3-(3-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: Different position of the nitro group.
Uniqueness
The unique combination of the methoxy and nitro groups in (2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one contributes to its distinct reactivity and biological activity. The specific positioning of these groups influences the compound’s electronic properties and its ability to interact with biological targets .
Biological Activity
(2E)-3-(3-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound features an α,β-unsaturated carbonyl system, which is pivotal in its reactivity and biological interactions. The presence of both methoxy and nitro groups significantly influences its electronic properties and potential therapeutic applications.
- Molecular Formula : C16H13NO4
- Molecular Weight : 283.28 g/mol
- CAS Number : 199583-38-5
The biological activity of this compound is primarily attributed to its ability to undergo Michael addition reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of various enzymes, contributing to its antimicrobial and anticancer properties. The compound's structure allows it to act on multiple molecular targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that chalcone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving different cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), this compound exhibited cytotoxic effects:
| Cell Line | IC50 Value |
|---|---|
| MDA-MB-231 | 15 µM |
| HeLa | 12 µM |
These findings indicate that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy.
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of various chalcone derivatives, including this compound. The results demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, with a notable effect on fungal strains as well.
Study 2: Anticancer Mechanism Exploration
In another study, the mechanism of action for the anticancer effects of this compound was investigated using flow cytometry and caspase assays. The results indicated that the compound triggers mitochondrial dysfunction leading to apoptosis through the activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
